What are the fundamental properties of zethrene?
What are the fundamental properties of zethrene?
An In-depth Technical Guide on the Fundamental Properties of Zethrene
Introduction
Zethrene (dibenzo[de,mn]naphthacene) is a unique Z-shaped polycyclic aromatic hydrocarbon (PAH) composed of two fused phenalene (B1197917) units.[1] First synthesized by Erich Clar in 1955, zethrene has garnered significant academic and research interest due to its distinct structural and electronic properties.[1][2] According to Clar's aromatic sextet rule, the two outer naphthalene (B1677914) units are considered truly aromatic, while the two central double bonds are formally fixed and not part of the aromatic system.[1] This structural feature is the origin of its most fascinating characteristic: a significant open-shell diradical character in its ground state.[2] This property imparts zethrene and its derivatives with unique optical, electronic, and magnetic behaviors, making them promising candidates for applications in organic electronics, nonlinear optics, and spintronics.[3][4]
This guide provides a comprehensive overview of the fundamental properties of zethrene, summarizing key quantitative data, outlining experimental protocols for its synthesis and characterization, and visualizing its core chemical logic and reactivity.
Chemical and Structural Properties
X-ray crystallographic analysis confirms that the zethrene molecule is planar.[1] The most notable structural feature is the nature of the bonds in the central part of the molecule. The C7–C7a and C14–C14a bonds have a measured length of approximately 1.35 Å, which is characteristic of a C(sp²)–C(sp²) double bond (typically 1.31–1.34 Å) and significantly shorter than a typical aromatic bond (1.38–1.40 Å).[5] This confirms the presence of formally fixed double bonds, a key aspect of its structure.[2][5]
Table 1: General and Structural Properties of Zethrene
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₄ | [1][6] |
| Molar Mass | 302.376 g·mol⁻¹ | [1] |
| Appearance | Deep violet needles[2], deep-red solid[1] | [1][2] |
| Melting Point | 262 °C | [1] |
| Key Bond Lengths (C7–C7a, C14–C14a) | 1.35 Å | [5] |
Electronic and Optical Properties
The unique structure of zethrene gives rise to a ground state that is best described as an open-shell singlet diradicaloid.[2] This means there is a balance between a closed-shell quinoidal resonance structure and an open-shell diradical form.[3] This diradical character is the source of its unusual physical properties.[2][4]
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Diradical Character : The extent of the open-shell nature is quantified by the diradical character index (y₀). While parent zethrene has a modest diradical character, extending the molecule vertically (e.g., heptazethrene) or laterally (e.g., super-zethrene) rapidly increases this value.[2][7] For instance, the diradical character (y₀) for a heptazethrene dimer (HZD) derivative is calculated to be as high as 0.713.[2]
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Electronic Gap : Zethrene derivatives exhibit a small singlet-triplet energy gap (ΔES-T).[8][9] This low energy gap is a signature of their diradical nature and allows for thermal population of the triplet state.[9]
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Optical Absorption : Zethrene appears as a deep-red or violet solid and forms a red solution in benzene (B151609) with an absorption maximum (λmax) at 550 nm.[1][2] Its derivatives, particularly extended zethrenes, show significantly red-shifted absorption into the near-infrared (NIR) region.[2] For example, a p-quinodimethane-bridged perylene (B46583) monoimide dimer, considered an extended heptazethrene, displays an intense absorption maximum at 915 nm.[2]
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Semiconductor Behavior : Zethrene has been successfully incorporated into organic thin-film transistors (OTFTs), where it functions as a p-type semiconductor with a hole mobility of up to 0.05 cm² V⁻¹ s⁻¹.[2][5] The LUMO energy level for a zethrene derivative was estimated at -3.28 eV from cyclic voltammetry, with a HOMO-LUMO gap of 2.21 eV determined from the absorption edge.[5] Interestingly, through chemical modification, such as Diels-Alder reactions, zethrene can be converted into n-type semiconductor materials.[5][10]
Table 2: Electronic and Optical Data for Zethrene and Derivatives
| Parameter | Molecule / Derivative | Value | Reference |
| Hole Mobility | Parent Zethrene | up to 0.05 cm² V⁻¹ s⁻¹ | [5][7] |
| LUMO Energy Level | Zethrene Derivative (9a) | -3.28 eV | [5] |
| HOMO-LUMO Gap | Zethrene Derivative (9a) | 2.21 eV | [5] |
| Absorption Max (λmax) | Parent Zethrene (in benzene) | 550 nm | [2][7] |
| Absorption Max (λmax) | Heptazethrene | 586 nm | [2][7] |
| Absorption Max (λmax) | Heptazethrene Diimide (HZ-DI) | Shoulders at 747 nm, 827 nm | [2] |
| Diradical Character (y₀) | Dibenzoheptazethrene (Isomer 1) | 0.309 | [2] |
| Diradical Character (y₀) | Dibenzoheptazethrene (Isomer 2) | 0.576 | [2] |
Reactivity and Stability
Zethrene is a highly reactive molecule.[2] It is sensitive to light and air; under a sunlight lamp, it undergoes complete decomposition within 12 hours.[1] This high reactivity is a direct consequence of its diradical character and the presence of fixed double bonds.[2][7] Extended zethrenes are even more reactive and tend to polymerize or react with air and acid.[2]
A key reaction demonstrating its unique reactivity is the Diels-Alder reaction. Zethrene can act as a diene, reacting with N-alkyl maleimides. This reaction involves one of the fixed double bonds and part of a naphthalene ring, leading to π-expanded derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene.[5][10]
Caption: Logical flow of the Diels-Alder reaction of zethrene.
Synthesis and Experimental Protocols
While the original synthesis by Clar was inefficient, several modern, higher-yielding routes have been developed.[1][5] These have made zethrene and its derivatives more accessible for materials science research.[2][8]
Modern Synthesis via Wittig and Heck Reactions
A notable modern synthesis reported by Miao and coworkers involves a Wittig reaction followed by an intramolecular Heck reaction.[5] This method provides an improved yield and convenient access to the zethrene core.[5][10]
Experimental Protocol Outline:
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Step 1: Wittig Reaction: Bis(triphenylphosphonium) salt 3 is reacted with two equivalents of an appropriate aldehyde to form the diene intermediate 5 .[5]
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Step 2: Intramolecular Heck Reaction: The diene 5 undergoes an intramolecular Heck coupling reaction.[5] This step is crucial and requires a stoichiometric amount of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), to achieve a good yield of zethrene.[5][7] The reaction is believed to proceed through an unstable dinaphtho[3]annulene intermediate that spontaneously undergoes transannular cyclization to form the zethrene skeleton.[5]
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Purification: The final product, zethrene, is purified. Single crystals suitable for X-ray crystallography can be grown from solutions in chloroform.[5]
Caption: A modern synthetic workflow for producing zethrene.
Structure-Property Relationships
The fundamental properties of zethrene are intrinsically linked to its chemical structure. The fusion of two phenalenyl units in a "Z" shape creates the fixed central double bonds, which in turn prevents full aromatic delocalization across the entire molecule. This structural constraint is the direct cause of the open-shell diradical character, which governs its electronic, optical, and magnetic properties.
Caption: The relationship between zethrene's structure and its key properties.
Conclusion
Zethrene represents a fascinating class of PAHs where structural design directly dictates novel electronic properties. The presence of fixed double bonds induces a significant diradical character, which is the cornerstone of its behavior. Modern synthetic advancements have enabled deeper exploration of zethrene and its extended analogues, revealing their potential as p-type and n-type semiconductors, NIR dyes, and model systems for studying molecular magnetism. The continued investigation into the structure-property relationships of zethrene-based molecules will undoubtedly pave the way for new functional organic materials.
References
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting zethrene: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Zethrene | C24H14 | CID 12445035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Revisiting zethrene: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
